

Technical Support Center: Troubleshooting Catalyst Deactivation in Ethylene Oxide Production

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Ethylene oxide

CAS No.: 75-21-8

Cat. No.: B1213735

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for **ethylene oxide** (EO) synthesis. This guide is designed for researchers, scientists, and process development professionals encountering challenges with catalyst performance. As specialists in the field, we understand that catalyst deactivation is a critical factor impacting process efficiency, selectivity, and overall economic viability.^[1] This document provides in-depth, structured troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.

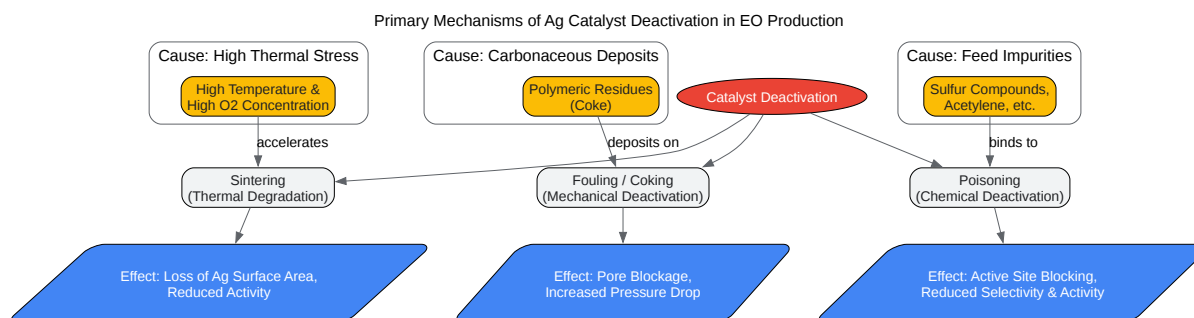
Section 1: Fundamentals of Catalyst Deactivation

Before troubleshooting specific problems, it is crucial to understand the underlying mechanisms that cause a catalyst to lose performance. In ethylene epoxidation, the silver-based catalyst is susceptible to several deactivation pathways.^[2]

Question: What are the primary ways a silver-based catalyst deactivates in **ethylene oxide** synthesis?

Answer: Catalyst deactivation in this process can be broadly categorized into three main mechanisms: thermal degradation (sintering), chemical poisoning, and mechanical fouling or coking.^{[2][3][4]}

- **Sintering:** This is the most common deactivation mechanism for silver (Ag) catalysts in EO production.^{[2][5]} At the high temperatures required for the reaction (typically 200-280°C), the nano-sized silver particles on the alumina support can migrate and agglomerate into larger particles.^{[2][5]} This process leads to a decrease in the active silver surface area, which directly reduces the catalyst's overall activity.^[2] Higher reaction temperatures and oxygen concentrations are known to accelerate this process significantly.^{[1][2][6]}
- **Poisoning:** This occurs when impurities in the feedstock bind strongly to the active sites on the silver surface, rendering them inaccessible to the reactants.^{[3][4]} Even trace amounts of certain substances can have a profound negative impact. Common poisons in ethylene feeds include sulfur-containing compounds and acetylene.^[7] Poisoning often leads to a sharp decline in catalyst selectivity rather than just activity.
- **Fouling (or Coking):** This mechanism involves the physical deposition of substances from the gas phase onto the catalyst surface, blocking pores and active sites.^{[3][4]} In ethylene epoxidation, this can occur through the formation of carbonaceous residues (coke) from side reactions.^[4] These deposits can physically obstruct the path of reactants to the active sites and products away from them, often leading to an increased pressure drop across the reactor.



[Click to download full resolution via product page](#)

Caption: Key mechanisms leading to catalyst deactivation.

Section 2: Troubleshooting Guide: Diagnosing Performance Decline

This section addresses specific performance issues you may observe during your experiments.

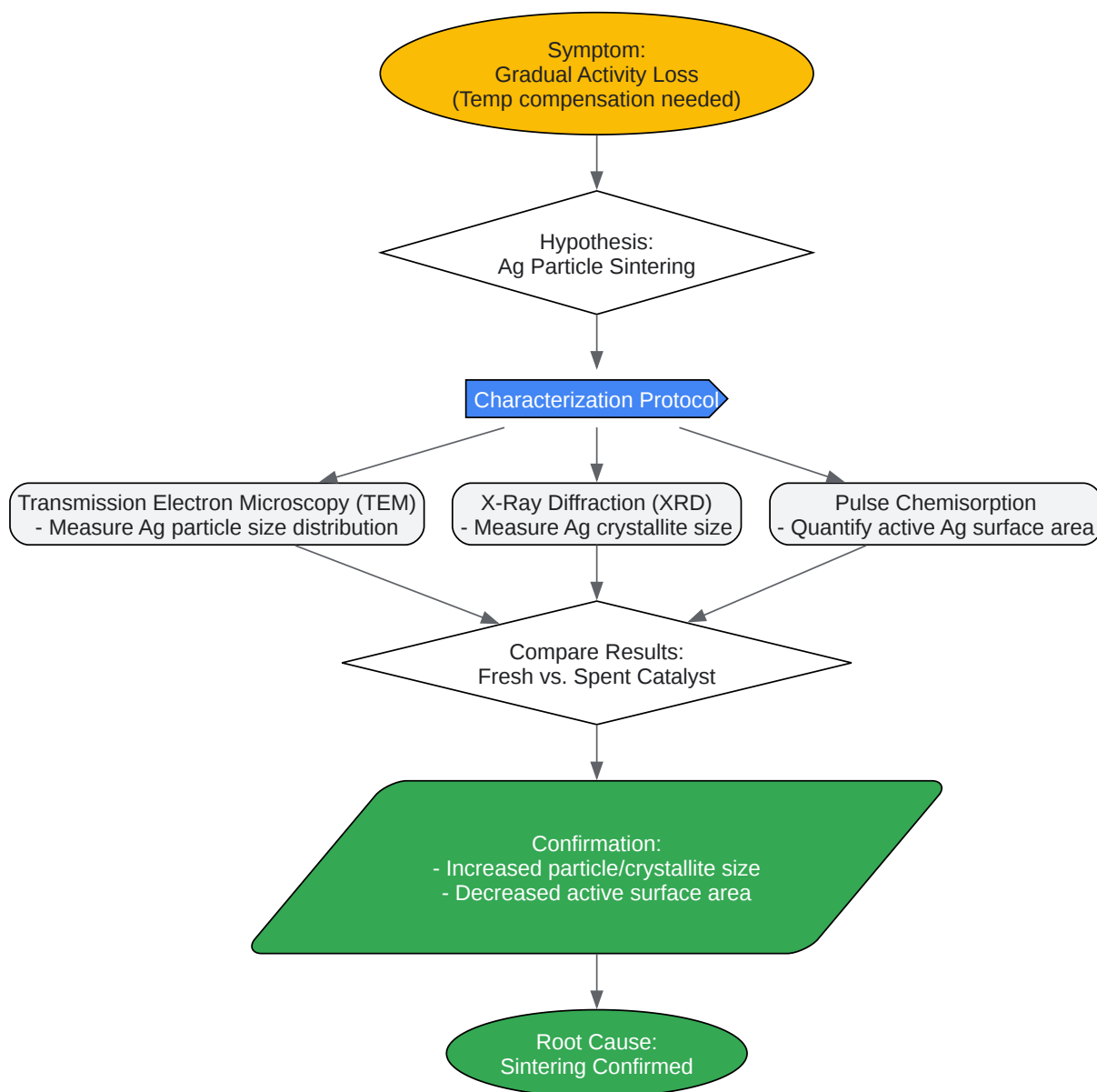
Question: My catalyst's activity is declining gradually. I have to continuously increase the reactor temperature to maintain ethylene conversion. What is the likely cause?

Answer: This symptom is a classic indicator of sintering. The need to raise the temperature is a common industrial practice to compensate for the loss of active sites as silver particles grow larger.[1] While this maintains the production rate temporarily, it unfortunately accelerates further deactivation and can lead to lower selectivity, as higher temperatures favor the complete combustion of ethylene to CO₂. [1][2]

Causality: The kinetic energy supplied by high temperatures allows silver atoms to become mobile on the support surface, leading to the coalescence of smaller particles into larger, more thermodynamically stable ones. This reduces the surface-area-to-volume ratio, leaving fewer active sites available for the reaction.

Diagnostic Workflow

To confirm sintering as the root cause, a systematic characterization of the fresh and spent catalyst is required.



[Click to download full resolution via product page](#)

Caption: Diagnostic workflow for suspected catalyst sintering.

Question: I've observed a sudden and significant drop in selectivity towards **ethylene oxide**, with a corresponding increase in CO₂ formation. What could be the cause?

Answer: A rapid loss of selectivity strongly suggests catalyst poisoning. Unlike sintering, which is a gradual process, poisoning can occur very quickly if a contaminant is introduced into the feed stream.[3] Poisons can alter the electronic properties of the silver surface or simply block the specific sites responsible for selective oxidation, favoring the pathway to complete combustion.[8]

Causality: Impurities like sulfur compounds chemisorb very strongly onto silver surfaces. This interaction can inhibit the adsorption of oxygen or ethylene, or it can modify the electronic state of the silver, making it more prone to catalyze the total oxidation reaction. The synthesis process is sensitive to impurities, and feedstock purification is a critical step.[7]

Diagnostic Protocol

- Feedstock Analysis: Immediately analyze the ethylene and oxygen feed streams for common poisons.
 - Use Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) for sulfur compounds (H₂S, COS).
 - Use Gas Chromatography with a Flame Ionization Detector (GC-FID) to check for acetylene and other hydrocarbons.[9]
- Catalyst Surface Analysis: Characterize the spent catalyst, paying close attention to surface composition.
 - X-ray Photoelectron Spectroscopy (XPS): This is a powerful technique to detect the elemental composition of the catalyst's surface. Look for signatures of sulfur (S 2p), chlorine (Cl 2p), or other potential contaminants that are not present on the fresh catalyst.
- Controlled Doping Experiment: As a confirmatory test, you can perform a controlled experiment by intentionally introducing a very low, known concentration of the suspected poison into the feed of a fresh catalyst bed and monitoring for a rapid decline in selectivity.

Question: The pressure drop across my catalyst bed is steadily increasing, and I'm also seeing a loss of activity. What is happening?

Answer: The combination of increased pressure drop and activity loss is a strong indicator of fouling or coking.[4] This happens when carbonaceous deposits or other particulate matter physically block the void spaces in the catalyst bed and the pores within the catalyst support.

Causality: At high temperatures, side reactions can lead to the formation of heavy hydrocarbon polymers (coke). These deposits cover active silver particles and can block the micropores and macropores of the alumina support. This blockage restricts the flow of reactants to the active sites and increases resistance to gas flow, leading to a higher pressure drop.

Diagnostic Protocol

- Visual Inspection: Carefully unload the reactor and visually inspect the catalyst particles at the inlet of the bed. Fouled catalysts often have a visible black or brown discoloration from carbon deposits.
- Thermogravimetric Analysis (TGA): TGA is the primary method for quantifying the amount of coke on a catalyst.
 - Heat a sample of the spent catalyst in an inert atmosphere (e.g., Nitrogen) to a high temperature to measure volatile components.
 - Switch the gas to an oxidizing atmosphere (e.g., Air or O₂) and continue heating. The weight loss observed during this second stage corresponds to the combustion of the carbonaceous deposits, giving a quantitative measure of the coke content.
- Surface Area and Porosimetry (BET): Measure the BET surface area and pore size distribution of the spent catalyst. Fouling will cause a significant reduction in both surface area and pore volume compared to the fresh catalyst.[3]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do operating conditions specifically affect the rate of catalyst deactivation? A1: Temperature and oxygen concentration are the most critical parameters. Catalyst activity decays faster at both higher reaction temperatures and higher oxygen concentrations.[1][2]

While increasing temperature can temporarily boost production, it accelerates sintering, which is a primary deactivation mechanism.[2][5] Above 260°C, high oxygen concentration begins to favor CO₂ formation over **ethylene oxide**, reducing selectivity.[1][2]

Q2: What is the role of promoters like cesium (Cs) and moderators like ethylene dichloride (EDC)? A2: Promoters and moderators are crucial for maintaining high selectivity and stability. Cesium (Cs) is a promoter that is thought to adsorb on silver sites that would otherwise form strong Ag-O bonds, preventing the formation of unselective oxygen species.[8] Chlorine, often introduced as EDC or vinyl chloride, acts as a moderator. It is believed to weaken the Ag-O bond, which makes the catalyst more selective towards epoxidation.[8][9] Managing the concentration of these additives is key to long-term performance.

Q3: Can a deactivated **ethylene oxide** catalyst be regenerated? A3: Yes, to some extent, depending on the deactivation mechanism.

- **Fouling/Coking:** Catalysts deactivated by coke can often be regenerated by a controlled burn-off of the carbon deposits with a dilute oxygen stream at elevated temperatures.
- **Poisoning:** If the poison is reversibly adsorbed, regeneration might be possible through thermal treatment or washing. For strongly chemisorbed poisons, regeneration is more difficult. Specific procedures involve washing the catalyst with an inert organic liquid, sometimes containing a solubilizing agent to remove alkali metal impurities, before re-applying promoters.[10]
- **Sintering:** Sintering is generally considered irreversible as it is a physical change in the catalyst's morphology. Once the silver particles have grown, it is not economically feasible to re-disperse them.

Q4: What are the best practices for maximizing the operational lifetime of my catalyst? A4:

- **High-Purity Feedstock:** Ensure rigorous purification of ethylene and oxygen to remove all potential poisons.[7]
- **Strict Temperature Control:** Operate at the lowest possible temperature that achieves the target conversion. Avoid temperature excursions, as these can rapidly accelerate sintering.

- Optimize Promoter/Moderator Levels: Continuously monitor and control the concentration of promoters and moderators in the feed to maintain peak selectivity.
- Controlled Start-up/Shutdown: Implement gradual temperature and pressure ramps during start-up and shutdown procedures to avoid thermal shock and mechanical stress on the catalyst.

Section 4: Key Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Coke Quantification

- Sample Preparation: Carefully obtain a representative 10-20 mg sample of the spent catalyst.
- Instrument Setup: Place the sample in the TGA crucible.
- Step 1 (Drying/Devolatilization): Heat the sample from ambient temperature to $\sim 150^{\circ}\text{C}$ at a rate of $10^{\circ}\text{C}/\text{min}$ under a continuous flow of an inert gas (e.g., N_2). Hold at 150°C for 30 minutes to remove adsorbed water and other volatile species.
- Step 2 (Coke Combustion): Switch the purge gas to an oxidizing gas (e.g., air or a 5% O_2/N_2 mixture).
- Step 3 (Heating Ramp): Ramp the temperature from 150°C to $\sim 600\text{-}700^{\circ}\text{C}$ at $10^{\circ}\text{C}/\text{min}$.
- Analysis: The percentage weight loss recorded during Step 3 corresponds to the amount of combusted coke on the catalyst.

Protocol 2: Catalyst Characterization by Transmission Electron Microscopy (TEM)

- Sample Preparation: Grind the fresh and spent catalyst pellets into a fine powder. Disperse the powder in a solvent like ethanol and sonicate for 5-10 minutes to create a suspension.
- Grid Preparation: Place a single drop of the suspension onto a carbon-coated TEM grid and allow the solvent to evaporate completely.
- Imaging: Insert the grid into the TEM. Acquire multiple high-resolution images from different areas of the grid for both the fresh and spent samples.

- **Data Analysis:** Use image analysis software to measure the diameter of at least 100-200 individual silver particles for each sample. Plot the particle size distributions and calculate the average particle size. A significant shift towards larger particles in the spent sample confirms sintering.

Section 5: Data Summary

Operating Parameter	Typical Range	Impact on Deactivation	Primary Mechanism Affected
Reactor Temperature	200 - 280 °C	Higher temperature significantly increases deactivation rate.	Sintering
Oxygen Concentration	5 - 10 mol%	Higher concentration accelerates deactivation.[1][2]	Sintering
Ethylene Concentration	15 - 30 mol%	Higher concentration can increase the rate of coke formation.	Fouling (Coking)
Inlet Pressure	1 - 3 MPa[7]	Minor direct impact on deactivation, but influences partial pressures.	-
Feed Impurities	< 1 ppm	Trace amounts can cause rapid and severe deactivation.	Poisoning

References

- Deactivation of a commercial catalyst in the epoxidation of ethylene to **ethylene oxide** - Basis for accelerated testing. (2004). Journal of Catalysis. [\[Link\]](#)
- Saritala, M. A., Muzammil, M., & Quddus, M. R. (2025). A Review on Production of **Ethylene Oxide** from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics. Catalysts, 15(6), 560. [\[Link\]](#)

- Saritala, M. A., Muzammil, M., & Quddus, M. R. A Review on Production of **Ethylene Oxide** from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics. King Fahd University of Petroleum & Minerals. [\[Link\]](#)
- Deactivation of a commercial catalyst in the epoxidation of ethylene to **ethylene oxide**—basis for accelerated testing. ElectronicsAndBooks. [\[Link\]](#)
- Saritala, M. A., Muzammil, M., & Quddus, M. R. A Review on Production of **Ethylene Oxide** from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics. Semantic Scholar. [\[Link\]](#)
- US Patent US4391735A - Cleaning and regenerating **ethylene oxide** catalysts.
- US Patent US2687380A - Regeneration of a silver catalyst useful in the preparation of **ethylene oxide**.
- Deactivation kinetics of Ag/Al₂O₃ catalyst for ethylene epoxidation. ResearchGate. [\[Link\]](#)
- The Effects of Catalyst Aging Under Industrial Conditions: **Ethylene Oxide** Conversion over Ag-Cs/ α -Al₂O₃ Catalysts. ResearchGate. [\[Link\]](#)
- Catalyst Characterization Techniques. (2021). Hiden Analytical. [\[Link\]](#)
- The cause and quantitative description of catalyst deactivation in the **ethylene oxide** hydration process. ResearchGate. [\[Link\]](#)
- Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques. ACS Publications. [\[Link\]](#)
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). CECO Environmental. [\[Link\]](#)
- Catalyst deactivation Common causes. AmmoniaKnowHow. [\[Link\]](#)
- PROCESS FOR PRODUCING **ETHYLENE OXIDE** BY GAS-PHASE OXIDATION OF ETHYLENE. European Patent Office. [\[Link\]](#)
- The detailed kinetics and mechanism of ethylene epoxidation on an oxidised Ag/ α -Al₂O₃ catalyst. ResearchGate. [\[Link\]](#)

- Inside the Reactor: How **Ethylene Oxide** is Produced. (2025). ChemAnalyst. [[Link](#)]
- **Ethylene oxide** measurement – techniques for sample collection and overcoming the challenges of this analysis. The NELAC Institute. [[Link](#)]
- Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [[Link](#)]
- Deactivation of a commercial catalyst in the epoxidation of ethylene to **ethylene oxide** - Basis for accelerated testing. DSpace-CRIS - Univerzitet u Novom Sadu. [[Link](#)]
- van Hoof, A. J. F., Hermans, E. A. R., van Bavel, A. P., Friedrich, H., & Hensen, E. J. M. (2019). Structure Sensitivity of Silver-Catalyzed Ethylene Epoxidation. ACS Catalysis. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. electronicsandbooks.com](https://electronicsandbooks.com) [electronicsandbooks.com]
- [2. researchgate.net](https://researchgate.net) [researchgate.net]
- [3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts](https://catalysts.com) [catalysts.com]
- [4. ammoniaknowhow.com](https://ammoniaknowhow.com) [ammoniaknowhow.com]
- [5. researchgate.net](https://researchgate.net) [researchgate.net]
- [6. Deactivation of a commercial catalyst in the epoxidation of ethylene to ethylene oxide - Basis for accelerated testing | DSpace-CRIS - Univerzitet u Novom Sadu](https://open.uns.ac.rs) [open.uns.ac.rs]
- [7. Inside the Reactor: How Ethylene Oxide is Produced](https://chemanalyst.com) [chemanalyst.com]
- [8. researchgate.net](https://researchgate.net) [researchgate.net]
- [9. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- [10. US4391735A - Cleaning and regenerating ethylene oxide catalysts - Google Patents](https://patents.google.com) [patents.google.com]

- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Catalyst Deactivation in Ethylene Oxide Production]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1213735/docs#technical-support-center-troubleshooting-catalyst-deactivation-in-ethylene-oxide-production>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)